Distinct Chemical Identity via Spectroscopic Fingerprint Compared to Agarotetrol
The foundational structural differentiation of 2'-Hydroxylagarotetrol from agarotetrol is established by its unique 1H-NMR spectrum. The presence of the 2'-hydroxyl group on the phenylethyl moiety creates a distinct set of aromatic proton signals and coupling patterns not present in agarotetrol, which is the definitive method for compound identity verification and purity assessment [1].
| Evidence Dimension | Spectroscopic Identity (NMR Fingerprint) |
|---|---|
| Target Compound Data | Unique 1H-NMR spectrum with signals characteristic of a 2'-hydroxyl substitution pattern on the phenylethyl group. |
| Comparator Or Baseline | Agarotetrol: Lacks the 2'-hydroxyl group, resulting in a different aromatic proton signature and overall spectral profile. |
| Quantified Difference | Qualitative difference; the NMR spectra are distinct and serve as the definitive identifier for each compound. |
| Conditions | NMR spectroscopy, typically in deuterated solvents such as CDCl3 or DMSO-d6. |
Why This Matters
For procurement, this ensures that the material ordered is the correct isomer and not a mislabeled analog, which is critical for reproducible research outcomes.
- [1] Konishi, T., Iwagoe, K., Kiyosawa, S., & Fujiwara, Y. (1991). Studies on agalwood (Jinko). X. Structures of 2-(2-phenylethyl)chromone derivatives. Chemical and Pharmaceutical Bulletin, 39(1), 207–209. View Source
